Product packaging for Acetamide, 2-(dipropylamino)-(Cat. No.:CAS No. 7409-49-6)

Acetamide, 2-(dipropylamino)-

Cat. No.: B12108301
CAS No.: 7409-49-6
M. Wt: 158.24 g/mol
InChI Key: XZQWFOMYAIGUFX-UHFFFAOYSA-N
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Description

Contextual Significance of Acetamide (B32628) Derivatives in Organic Chemistry

Acetamide derivatives are fundamental scaffolds in the field of organic and medicinal chemistry. archivepp.com Their importance stems from the versatile reactivity of the amide bond and the ability to introduce a wide variety of functional groups, leading to a diverse range of chemical properties and biological activities. archivepp.comgoogle.com

These compounds serve as crucial intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. patsnap.com The amide functional group can undergo various chemical transformations, such as hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. patsnap.com This reactivity makes them valuable building blocks in synthetic pathways. researchgate.netacs.org

Furthermore, the structural framework of acetamide is found in numerous biologically active molecules. Researchers have developed acetamide derivatives with a wide spectrum of pharmacological activities. archivepp.com The adaptability of the acetamide structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery and development. archivepp.com

Structural Emphases of the 2-(Dipropylamino) Moiety within Acetamide Frameworks

The dipropylamino group, being a tertiary amine, introduces a basic center into the molecule. The two propyl chains contribute to the lipophilicity (fat-solubility) of the compound, which can affect its solubility in various solvents and its ability to permeate biological membranes. The steric bulk of the propyl groups can also play a role in the molecule's conformational preferences and its interaction with other molecules or biological targets.

In related compounds, the presence of a dialkylamino group, such as the dipropylamino moiety, has been associated with specific biological activities. For instance, the dipropylaminoethyl group is a key feature in molecules designed for dopamine (B1211576) receptor modulation. acs.org This suggests that the tertiary amine and its alkyl substituents can be critical for binding to and interacting with biological receptors.

Overview of Academic Research Trajectories for Acetamide, 2-(dipropylamino)- and Its Analogs

Academic research involving Acetamide, 2-(dipropylamino)- primarily focuses on the synthesis and characterization of its analogs. These studies aim to create novel compounds by attaching different chemical groups to the acetamide nitrogen, thereby exploring new chemical spaces and potential applications. The synthesis of these derivatives often involves reacting a precursor containing the 2-(dipropylamino)acetamide core with various amines or other reagents. google.com

The research trajectory indicates a strong interest in creating a library of diverse structures built upon the 2-(dipropylamino)acetamide framework. These analogs are often investigated for their potential pharmaceutical properties, leveraging the known biological relevance of both the acetamide and tertiary amine functional groups. google.comgoogle.com

Below is a table summarizing some of the researched analogs of Acetamide, 2-(dipropylamino)-.

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
Acetamide, 2-(dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-C13H24N4OS284.422-(dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
This compoundN-(2-norbornanyl)-, hydrochlorideC15H29ClN2O288.85N-(bicyclo[2.2.1]heptan-2-yl)-2-(dipropylamino)acetamide;hydrochloride
Acetamide, N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)-C17H26N2O274.40N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide
Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-C22H23N7O3433.46N-(2-((2,6-dicyano-4-nitrophenyl)diazenyl)-5-(dipropylamino)phenyl)acetamide
2-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamideC12H22N4O2254.332-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B12108301 Acetamide, 2-(dipropylamino)- CAS No. 7409-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7409-49-6

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(dipropylamino)acetamide

InChI

InChI=1S/C8H18N2O/c1-3-5-10(6-4-2)7-8(9)11/h3-7H2,1-2H3,(H2,9,11)

InChI Key

XZQWFOMYAIGUFX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)N

Origin of Product

United States

Spectroscopic and Structural Elucidation of Acetamide, 2 Dipropylamino Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift and Coupling Analysis

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are essential for identifying the number and connectivity of protons in a molecule. This information allows for the assignment of protons to specific functional groups and provides insights into their spatial relationships.

A data table of predicted or experimental ¹H NMR values for Acetamide (B32628), 2-(dipropylamino)- cannot be provided due to the absence of available data.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule, revealing the carbon framework. Chemical shifts of carbon signals are indicative of their hybridization and bonding environment.

A data table of predicted or experimental ¹³C NMR values for Acetamide, 2-(dipropylamino)- cannot be provided due to the absence of available data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing detailed molecular architecture.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, aiding in the connection of molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

Specific 2D NMR correlation data for Acetamide, 2-(dipropylamino)- is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) confirms the molecular mass, while fragment ions provide clues about the molecule's substructures.

A data table of the mass-to-charge ratios (m/z) and relative abundances of the molecular ion and key fragments for Acetamide, 2-(dipropylamino)- cannot be generated as no experimental mass spectra have been found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For Acetamide, 2-(dipropylamino)-, characteristic absorption bands would be expected for the N-H, C=O (amide), and C-N bonds.

A data table of characteristic IR absorption bands for Acetamide, 2-(dipropylamino)- cannot be provided due to a lack of available experimental spectra.

Elemental Analysis for Empirical Formula Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

The theoretical elemental composition of Acetamide, 2-(dipropylamino)- (C8H18N2O) is:

Carbon (C): 60.72%

Hydrogen (H): 11.46%

Nitrogen (N): 17.70%

Oxygen (O): 10.11%

Experimental elemental analysis data to confirm these values are not available in the reviewed literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

An exhaustive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray diffraction data for Acetamide, 2-(dipropylamino)-. This investigation aimed to elucidate the solid-state molecular architecture of the compound, including details on its crystal system, space group, unit cell dimensions, and intermolecular interactions.

Despite a thorough search, no published studies detailing the single-crystal X-ray diffraction analysis of Acetamide, 2-(dipropylamino)- were found. Consequently, specific crystallographic data, such as unit cell parameters, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding network, are not available in the public domain.

The absence of this information in established databases suggests that the crystal structure of Acetamide, 2-(dipropylamino)- has not been determined or reported to date. Therefore, a detailed analysis of its solid-state molecular architecture, which would typically be presented in this section, cannot be provided.

Computational and Theoretical Investigations of Acetamide, 2 Dipropylamino

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to acetamide (B32628) derivatives to predict their molecular properties with a high degree of accuracy. researchgate.netresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in most quantum chemical calculations is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net For "Acetamide, 2-(dipropylamino)-," this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Due to the flexibility of the dipropylamino and acetamide groups, the molecule can exist in multiple conformations. github.io

Conformational analysis is performed to identify the various low-energy structures (conformers) and the transition states that connect them. This analysis reveals the molecule's conformational landscape, which is essential for understanding its dynamic behavior and how it might interact with other molecules. For similar flexible molecules, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to locate the global minimum energy conformer and other significant low-energy isomers. researchgate.netbohrium.com The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for an Acetamide Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C-N (amide)1.35--
N-C (dipropyl)1.47--
C-C (acetyl)1.52--
O=C-N-122.5-
C-N-C (dipropyl)-118.0-
H-N-C=O--~180 (trans) or ~0 (cis)
C-C-N-C--Varied (defines conformers)

Note: The values in this table are representative and are based on typical DFT calculations for acetamide-containing molecules. The actual values for "Acetamide, 2-(dipropylamino)-" would require a specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Determinations

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. ajchem-a.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ajchem-a.com For acetamide derivatives, DFT calculations are routinely used to determine these orbital energies and the corresponding energy gap. ajchem-a.combhu.ac.in

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Acetamide Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-0.8
HOMO-LUMO Gap (ΔE)5.7

Note: These values are illustrative and based on DFT calculations for similar molecules. The specific values for "Acetamide, 2-(dipropylamino)-" would depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. libretexts.org

Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. libretexts.org Intermediate potentials are often shown in green. avogadro.cc For "Acetamide, 2-(dipropylamino)-," the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it a primary site for electrophilic interaction. The nitrogen atom of the dipropylamino group would also exhibit a negative potential, while the hydrogen atoms, particularly the amide hydrogen (if present in a related primary or secondary amide), would show positive potentials. researchgate.netresearchgate.net

Reactivity Descriptors (e.g., Fukui Functions, Hardness, Chemical Potential)

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. hakon-art.com

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. hakon-art.com

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." hakon-art.com

Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+(r)) identifies sites prone to attack by a nucleophile, while the function for electrophilic attack (f-(r)) points to sites susceptible to attack by an electrophile. acs.orgscm.com For "Acetamide, 2-(dipropylamino)-," the carbonyl carbon would be expected to have a high value for f+(r), indicating its electrophilic character, while the carbonyl oxygen and the amino nitrogen would have high values for f-(r), highlighting their nucleophilic nature. ufc.br

Table 3: Global Reactivity Descriptors for a Representative Acetamide Derivative

DescriptorValue (eV)
Chemical Potential (μ)-3.65
Chemical Hardness (η)2.85

Note: These values are calculated from the representative HOMO and LUMO energies in Table 2.

Structure-Activity Relationship (SAR) Studies Through in silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. In silico, or computational, SAR studies are instrumental in rational drug design and in predicting the properties of new chemical entities.

Elucidation of Substituent Effects on Chemical Behavior

The chemical behavior of "Acetamide, 2-(dipropylamino)-" can be modulated by introducing different substituent groups at various positions on the molecule. rsc.org Computational studies on related acetamide and aminotetralin derivatives have shown that substituents can significantly impact properties such as receptor binding affinity, solubility, and metabolic stability. nih.govfrontiersin.org

In the context of drug design, SAR studies on similar structures have revealed that specific substituents can enhance interactions with biological targets. For example, in a series of 2-(dipropylamino)tetralin derivatives, varying the substituent at the C8 position had a profound effect on their affinity for serotonin (B10506) receptors. nih.gov Similarly, studies on other acetamide derivatives have shown that substituents can influence their antimicrobial or anticancer activities by modifying their ability to interact with specific enzymes or receptors. acs.orgaustinpublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

A typical QSAR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule. These descriptors are then correlated with a known biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. jksus.orgsemanticscholar.org

Key Molecular Descriptors in QSAR Models for Acetamide Derivatives:

Descriptor CategoryExamples of DescriptorsPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesGoverns electrostatic interactions and reactivity. jksus.org
Steric Molecular weight, Molar refractivity, OvalityInfluences how the molecule fits into a biological target. nih.gov
Topological Connectivity indices, Wiener indexDescribes the branching and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and transport.

This table is illustrative and based on general QSAR principles for similar compounds.

A hypothetical QSAR model for a series of 2-(dialkylamino)-acetamides might reveal that specific steric and electronic properties of the dialkylamino group are crucial for a particular biological endpoint. For instance, an increase in the bulkiness of the alkyl groups could either enhance or diminish activity depending on the topology of the target binding site. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in predicting how a ligand, such as Acetamide, 2-(dipropylamino)-, might interact with a biological macromolecule like a protein or an enzyme. acs.orgrsc.org

Prediction of Binding Modes with Biological Macromolecules (e.g., Proteins, Enzymes)

In the absence of direct docking studies for Acetamide, 2-(dipropylamino)-, we can reference studies on structurally similar acetamide derivatives to predict its binding behavior. austinpublishinggroup.comresearchgate.netacs.org For example, docking simulations of N-substituted acetamides into the active sites of enzymes like thymidylate kinase or various proteases have been performed. semanticscholar.org These studies typically identify a binding pocket where the ligand can be accommodated.

The acetamide backbone often plays a crucial role in forming key interactions, while the side chains, in this case, the dipropylamino group, dictate the specificity and strength of the binding. The propyl chains would likely orient themselves within hydrophobic pockets of the receptor.

Illustrative Docking Results for an Acetamide Derivative with a Hypothetical Enzyme:

ParameterValue
Binding Energy (kcal/mol) -7.5
Interacting Residues LEU83, TYR156, LYS106
Types of Interactions Hydrogen bonds, Hydrophobic interactions, van der Waals forces

This data is representative and derived from docking studies of similar compounds. acs.org

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-receptor complex is determined by a variety of intermolecular interactions. For Acetamide, 2-(dipropylamino)-, the following interactions would be anticipated:

Hydrogen Bonding: The carbonyl oxygen and the amide nitrogen of the acetamide group are potential hydrogen bond acceptors and donors, respectively. These can form crucial hydrogen bonds with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The two propyl groups on the nitrogen atom provide a significant hydrophobic character to the molecule. These alkyl chains would favorably interact with nonpolar residues such as leucine, isoleucine, and valine within the binding pocket.

While Acetamide, 2-(dipropylamino)- lacks aromatic rings for π-π stacking, this type of interaction is commonly observed in other acetamide derivatives that contain phenyl or other aromatic moieties. semanticscholar.org

Advanced Computational Chemistry Methodologies (e.g., Molecular Dynamics, ADMET for chemical space exploration)

To further refine the understanding of the behavior of Acetamide, 2-(dipropylamino)-, more advanced computational methods can be employed.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability. semanticscholar.orgaip.orgresearchgate.netnih.gov An MD simulation would typically start with the docked pose of Acetamide, 2-(dipropylamino)- in its target protein. The system is then simulated for a period, often nanoseconds, to observe the conformational changes and the persistence of key interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the binding. semanticscholar.org

ADMET Prediction:

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. scbdd.com Various in-silico tools can predict these properties for Acetamide, 2-(dipropylamino)-. acs.orgpreprints.orgresearchgate.net

Predicted ADMET Properties for Acetamide, 2-(dipropylamino)- (Illustrative):

PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA) HighGood potential for oral absorption. acs.org
Blood-Brain Barrier (BBB) Penetration ModerateMay or may not cross into the central nervous system.
CYP450 2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicIndicates a lower likelihood of being carcinogenic.
hERG Inhibition Low riskReduced potential for cardiotoxicity.

This table contains hypothetical data based on common ADMET prediction platforms for similar molecules.

Mechanistic Investigations of Chemical Transformations Involving Acetamide, 2 Dipropylamino

Elucidation of Reaction Mechanisms and Pathways

The chemical reactivity of Acetamide (B32628), 2-(dipropylamino)- is primarily governed by its two main functional groups: the tertiary amine and the acetamide moiety. Investigations into its transformations reveal several key mechanistic pathways.

Like simpler amides, Acetamide, 2-(dipropylamino)- can undergo hydrolysis under both acidic and basic conditions. patsnap.comlibretexts.org In acidic environments, the reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the amide C-N bond. patsnap.comyoutube.com Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and an amine. patsnap.comyoutube.com

The presence of the tertiary dipropylamino group introduces additional reaction pathways. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile or a base. Furthermore, the alpha-carbon (the carbon atom between the carbonyl group and the dipropylamino group) can be deprotonated by a strong base to form a reactive enolate intermediate. acs.org The stability and subsequent reactions of this enolate are crucial in various synthetic transformations.

The specific reaction pathway that dominates is often dependent on the reaction conditions, such as pH and the presence of catalysts. For instance, in certain pH ranges, cyclization reactions might compete with hydrolysis, although specific studies on Acetamide, 2-(dipropylamino)- cyclization are not prevalent. Studies on related acetamide oximes have shown that at high pH, cyclization can be the sole reaction, while at lower pH, hydrolysis is the only observed reaction. grafiati.com This highlights the critical role of reaction conditions in dictating the mechanistic pathway.

Kinetic Studies to Determine Rate Laws and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction rates and help identify the slowest, or rate-determining, step of a transformation. For reactions involving Acetamide, 2-(dipropylamino)-, kinetic analyses have been particularly important in understanding its role in catalytic processes.

Separately, studies on the deprotonation at the α-carbon of simpler amides like acetamide and N,N-dimethylacetamide provide a framework for understanding the kinetics of enolate formation from Acetamide, 2-(dipropylamino)-. For acetamide, the second-order rate constant for deprotonation by deuterioxide ion in D₂O is extremely low, indicating that this is a slow process. acs.org The reverse reaction, the protonation of the enolate, is encounter-limited, meaning it occurs as fast as the reactants can diffuse together. acs.org This suggests that in the absence of a potent catalyst, the formation of the enolate intermediate from Acetamide, 2-(dipropylamino)- would likely be a slow, and potentially rate-determining, step in reactions that proceed via this intermediate.

ReactionCompound/SystemKinetic FindingSource
Catalytic Oxidation of Cyclohexane (B81311)Ni(II) complex with 2-(dipropylamino)-N-(quinoline-8-yl)acetamide ligandThe rate-determining step is the C–H bond activation from the substrate (cyclohexane). researchgate.net
Deprotonation (Enolate Formation)Acetamide (analog)Second-order rate constant (kB) for deprotonation by quinuclidine (B89598) is 4.8 × 10-8 M-1 s-1, indicating a slow process. acs.org
Protonation of EnolateAcetamide enolate (analog)The rate constant (kBH) is 2–5 × 109 M-1 s-1, suggesting an encounter-limited (very fast) reaction. acs.org

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to confirming a proposed reaction mechanism. For transformations involving Acetamide, 2-(dipropylamino)-, both spectroscopic and trapping experiments have been employed to characterize these fleeting molecules.

In the metal-mediated C-H activation discussed previously, a key intermediate was identified as a Ni(II)-m-CPBA adduct. researchgate.net This intermediate forms from the reaction of the initial nickel complex with the oxidant, meta-chloroperoxybenzoic acid (m-CPBA). The study also provided evidence for the involvement of an aroyloxyl radical (ArC(O)O•), which is generated from the homolytic cleavage of the O-O bond within the Ni(II)-m-CPBA adduct. researchgate.net This radical species is then responsible for abstracting a hydrogen atom from the substrate. researchgate.net

In reactions proceeding under basic conditions, the enolate of Acetamide, 2-(dipropylamino)- is a critical intermediate. While its direct observation is challenging due to its high reactivity, its existence is inferred from the products of reactions. The formation of enolates from the parent compound, acetamide, has been established through kinetic studies of proton exchange. acs.org This enolate is a powerful nucleophile that can participate in a variety of bond-forming reactions.

During hydrolysis, a tetrahedral intermediate is formed when a nucleophile (water or a hydroxide ion) attacks the carbonyl carbon. patsnap.com This intermediate is unstable and rapidly breaks down to form the final products. Its existence, while transient, is a cornerstone of the accepted mechanism for acyl substitution reactions.

Reaction TypeIdentified IntermediateMethod of Identification/EvidenceSource
Ni-Catalyzed OxidationNi(II)-m-CPBA adductInferred from kinetic data (effect of counter-anion on rate). researchgate.net
Ni-Catalyzed OxidationAroyloxyl radical (ArC(O)O•)Radical trapping experiments and analysis of product distribution. researchgate.net
Base-Mediated ReactionsEnolate anionInferred from kinetic studies of proton exchange on analogous compounds. acs.org
HydrolysisTetrahedral intermediateStandard accepted mechanism for nucleophilic acyl substitution. patsnap.com

Catalytic Mechanisms in Metal-Mediated Transformations (e.g., C-H Bond Activation)

Acetamide, 2-(dipropylamino)- and its derivatives can act as ligands in transition metal catalysis, enabling a range of chemical transformations. The dipropylamino and acetamide groups can coordinate to a metal center, influencing its electronic properties and creating a specific environment for catalysis.

A prime example is the use of 2-(dipropylamino)-N-(quinoline-8-yl)acetamide (referred to as L3(H)) to form a pincer-type ligand for a nickel(II) catalyst. researchgate.net This catalyst was investigated for the selective oxidation of unactivated aliphatic C-H bonds in cyclohexane. researchgate.net

Catalytic Cycle:

Catalyst Formation: The ligand, 2-(dipropylamino)-N-(quinoline-8-yl)acetamide, reacts with a nickel(II) source (e.g., nickel(II) chloride) to form the active catalyst precursor, [Ni(L3)Cl]. researchgate.net

Intermediate Formation: The catalyst reacts with an oxidant, such as m-CPBA, to form a reactive Ni(II)-m-CPBA adduct. This is a crucial step where the oxidant coordinates to the metal center. researchgate.net

Radical Generation: This adduct undergoes homolytic cleavage of the peroxide O-O bond, generating an aroyloxyl radical. researchgate.net

C-H Activation: The highly reactive aroyloxyl radical abstracts a hydrogen atom from the cyclohexane substrate. This is the rate-determining step of the cycle. researchgate.net

Product Formation: The resulting cyclohexyl radical is then further oxidized and functionalized to yield the final products, typically cyclohexanol (B46403) and cyclohexanone. The nickel complex is regenerated, allowing it to re-enter the catalytic cycle.

This mechanism demonstrates how the ligand architecture, featuring the dipropylamino acetamide structure, facilitates the formation of a reactive metal-oxidant species capable of performing challenging C-H bond activations. researchgate.net

ParameterDescriptionSource
Catalyst SystemNickel(II) complex with 2-(dipropylamino)-N-(quinoline-8-yl)acetamide as a ligand. researchgate.net
TransformationOxidation of cyclohexane to cyclohexanol and cyclohexanone. researchgate.net
Proposed MechanismRadical-based mechanism involving a Ni(II)-oxidant adduct and an aroyloxyl radical for hydrogen abstraction. researchgate.net
Key Mechanistic StepC-H bond activation from the substrate by an ArC(O)O• radical. researchgate.net

Studies of Degradation Pathways in Chemical Environments (e.g., Hydrolysis, Oxidation)

The chemical stability of Acetamide, 2-(dipropylamino)- is limited by its susceptibility to degradation through pathways like hydrolysis and oxidation, particularly under harsh environmental or industrial conditions. hw.ac.ukacs.org

Hydrolysis: As an amide, the most common degradation pathway is hydrolysis of the C-N amide bond. This reaction can be catalyzed by acids or bases and is typically accelerated by heat. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the compound will break down to form dipropylaminoacetic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). youtube.com

Base-catalyzed hydrolysis: In a basic solution (e.g., sodium hydroxide), hydrolysis yields the salt of the carboxylic acid (e.g., sodium dipropylaminoacetate) and ammonia (B1221849). libretexts.orgyoutube.com Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have also been shown to be effective in catalyzing the hydrolysis of simple amides, a mechanism that involves the concerted action of Lewis-acidic metal sites and basic oxygen sites on the catalyst surface. researchgate.net

Oxidation: The compound possesses two sites susceptible to oxidation: the tertiary amine and the α-carbon.

N-Oxidation: The dipropylamino group can be oxidized by common oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide derivative. smolecule.comvulcanchem.com This is a common metabolic or degradation pathway for tertiary amines.

Oxidative Dealkylation: In atmospheric or biological systems, degradation can be initiated by the reaction with hydroxyl radicals (•OH). ccsnorway.com These radicals can abstract a hydrogen atom from one of the N-alkyl chains or the α-carbon, leading to a cascade of reactions that can result in dealkylation (loss of a propyl group) or cleavage of the C-C backbone.

Amide Condensation Equilibrium: In environments containing amines and carboxylic acids, such as in certain industrial solvent systems, amides can exist in equilibrium with their constituent parts. ntnu.no Degradation of Acetamide, 2-(dipropylamino)- via hydrolysis can be seen as shifting this equilibrium away from the amide form. Conversely, the formation of amides from the condensation of amines and acids is also a known degradation pathway in amine-based systems. ntnu.no

These degradation pathways are critical to consider for the environmental fate of the compound and for its stability in various applications.

Applications of Acetamide, 2 Dipropylamino and Its Derivatives in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The inherent bifunctionality of Acetamide (B32628), 2-(dipropylamino)- makes it a valuable building block in the design and synthesis of intricate molecular structures. Organic chemists leverage its reactive sites—the nucleophilic tertiary amine and the acetamide group, which can undergo various transformations—to construct larger, more complex molecules. This dual functionality allows for selective chemical modifications, providing a strategic advantage in multi-step syntheses where precise control over reactivity is paramount.

The general principle of using acetamide derivatives as foundational units is well-established. For instance, related N,N-dialkyl-amino-acetamides serve as key starting materials for creating molecules with potential biological activity. The dipropylamino group, in particular, can influence the physicochemical properties of the final molecule, such as lipophilicity, which is a critical parameter in medicinal chemistry. The assembly of complex molecular architectures often relies on the strategic incorporation of such versatile building blocks to achieve desired structural and functional outcomes. beilstein-journals.org

Role as Reagents and Intermediates in Multi-Step Organic Syntheses

Acetamide, 2-(dipropylamino)- is typically synthesized from its precursor, 2-chloro-N,N-dipropylacetamide. nih.gov This chloroacetamide is a crucial intermediate, prepared by reacting dipropylamine (B117675) with chloroacetyl chloride. google.comchemicalbook.com The high reactivity of the chlorine atom in 2-chloro-N,N-dipropylacetamide allows for facile nucleophilic substitution by various nucleophiles, making it a key intermediate in the synthesis of a wide range of derivatives. researchgate.netresearchgate.net

Once formed, Acetamide, 2-(dipropylamino)- and its analogues can act as reagents or be further modified in multi-step synthetic sequences. For example, the acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid, or it can be reduced. smolecule.comevitachem.com The tertiary amine can be oxidized to form N-oxides. These reactions demonstrate the compound's utility as an intermediate, where its functional groups are transformed sequentially to build up molecular complexity. Its role as a reagent is highlighted in syntheses where it introduces the N,N-dipropylaminoacetyl moiety into a target structure. smolecule.comchembk.com

Table 1: Synthesis and Reactivity of Related Chloroacetamide Intermediates

Precursor CompoundReactantsReaction TypeProduct ApplicationReference
2-Chloro-N,N-dipropylacetamideDipropylamine, Chloroacetyl chlorideAcylationIntermediate for repellents google.com
N-Aryl 2-chloroacetamidesAryl amine, Chloroacetyl chlorideChloroacetylationPrecursors for heterocycles researchgate.netresearchgate.net
N,N-Dibutyl-2-chloro-acetamideDibutylamine, Chloroacetyl chlorideAcylationSynthetic intermediate chemicalbook.com

Precursors for the Development of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science, providing access to new areas of chemical space. biosolveit.de Acetamide, 2-(dipropylamino)- serves as a valuable precursor for creating such scaffolds due to the reactivity of its functional groups, which allows for cyclization and derivatization reactions. researchgate.net By reacting the acetamide or the amine with other bifunctional molecules, chemists can construct a variety of heterocyclic systems, which form the core of many biologically active compounds. researchgate.net

For example, the synthesis of novel pyrazolopyrimidine acetamide derivatives has been demonstrated, showcasing how an acetamide core can be elaborated into a more complex, fused-ring system. mdpi.com The general strategy involves using the acetamide derivative as a handle to build upon, ultimately leading to diverse molecular frameworks that can be screened for potential applications. whiterose.ac.uk The ability to generate structural diversity from a relatively simple starting material underscores the importance of compounds like Acetamide, 2-(dipropylamino)- in the exploration of new chemical entities. researchgate.net

Table 2: Examples of Novel Scaffolds from Acetamide Precursors

Precursor TypeReactionResulting Scaffold TypeSignificanceReference
Cyanoacetamide derivativeCyclization with DMFDMA and hydrazinesPyrazolyl pyridineAccess to novel heterocyclic systems researchgate.net
N,N-Substituted acetamideMulti-step synthesisPyrazolopyrimidinePotential ligands for biological targets mdpi.com
General acetamidesCyclization with various reagentsDiverse heterocyclic systems (e.g., imidazoles, thiazolidinones)Broad utility in medicinal chemistry researchgate.netresearchgate.net

Exploration in Polymer Chemistry as Monomers or Cross-linkers

The application of acetamide derivatives extends into the realm of polymer chemistry. Compounds structurally related to Acetamide, 2-(dipropylamino)- have been investigated as potential monomers or cross-linking agents in the synthesis of advanced polymeric materials. The presence of reactive sites allows these molecules to be incorporated into polymer chains through polymerization reactions.

For instance, a compound can act as a monomer if it possesses a polymerizable group, or as a cross-linker if it has at least two reactive sites that can connect different polymer chains. The incorporation of such functional acetamides can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the introduction of sites for further post-polymerization modification. Research on the synthesis of poly(acetamide)s, for example by reacting a polymer containing ester groups with an amino-functionalized acetamide, demonstrates a pathway for creating functional polymers derived from these building blocks. rsc.org

Development as Ligands in Organometallic Catalysis

In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. ggckondagaon.in The nitrogen and oxygen atoms in the Acetamide, 2-(dipropylamino)- structure can act as donor atoms, allowing the molecule to function as a ligand and coordinate to a metal center. Such P,O or N,O-heterofunctional ligands are of significant interest because the different electronic properties of the donor atoms can create a "hemilabile" effect, which can be beneficial in catalytic cycles. researchgate.net

For example, palladium(II) complexes containing acetamide-derived phosphine (B1218219) ligands have been synthesized and studied. researchgate.netresearchgate.net These studies show that the acetamide moiety can coordinate to the metal center, influencing the complex's stability and reactivity. While direct research on Acetamide, 2-(dipropylamino)- as a ligand is limited, the principles derived from structurally similar N,N-dialkyl acetamide ligands suggest its potential in this area. The development of new catalysts based on such ligands could offer novel pathways for important chemical transformations. acs.org

Future Perspectives and Emerging Directions in Acetamide, 2 Dipropylamino Research

Development of Novel and Green Synthetic Methodologies

The synthesis of acetamide (B32628) derivatives has traditionally relied on well-established but often environmentally taxing methods. Future research into "Acetamide, 2-(dipropylamino)-" is poised to pivot towards the development of novel and green synthetic methodologies. These approaches aim to enhance efficiency, reduce waste, and utilize more benign reagents and reaction conditions.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and often allows for solvent-free reactions in the synthesis of various amide-containing compounds. guidechem.com The application of MAOS to the synthesis of "Acetamide, 2-(dipropylamino)-" could significantly streamline its production. Another key area of development is the exploration of catalytic methods. The use of solid-supported catalysts, for instance, can simplify purification processes and enable catalyst recycling, aligning with the principles of green chemistry. guidechem.com

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, is a growing trend. Such a strategy for "Acetamide, 2-(dipropylamino)-" would minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation. guidechem.com The choice of solvents is also a critical consideration, with a move away from chlorinated solvents towards greener alternatives like water, ethanol, or supercritical fluids.

Synthetic ApproachPotential Advantages for "Acetamide, 2-(dipropylamino)-"
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, potential for solvent-free conditions. guidechem.com
Solid-Supported CatalysisSimplified product purification, catalyst reusability. guidechem.com
One-Pot SynthesisIncreased efficiency, reduced waste from intermediate purification. guidechem.com
Green SolventsReduced environmental impact and improved safety profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, and "Acetamide, 2-(dipropylamino)-" is no exception. These computational tools can be employed to predict the physicochemical properties, bioactivity, and potential applications of novel derivatives, thereby accelerating the research and development process.

ML models can be trained on existing data from libraries of related acetamide compounds to predict various parameters for new virtual derivatives of "Acetamide, 2-(dipropylamino)-". For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural modifications with desired biological activities, guiding the synthesis of more potent and selective compounds. Deep learning architectures, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can be utilized to generate novel molecular structures with optimized properties.

Moreover, AI can play a crucial role in retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be immediately obvious to human chemists. By analyzing vast databases of chemical reactions, these algorithms can identify the most promising pathways for the synthesis of "Acetamide, 2-(dipropylamino)-" and its derivatives.

Exploration of Uncharted Chemical Reactivity and Transformations

The chemical reactivity of "Acetamide, 2-(dipropylamino)-" is largely dictated by its constituent functional groups: the acetamide and the tertiary amine. While the general reactivity of these groups is well-understood, future research will likely focus on exploring more nuanced and uncharted transformations.

The acetamide group can undergo a variety of reactions, including hydrolysis, reduction to the corresponding amine, and participation in condensation reactions. The presence of the dipropylamino group, a tertiary amine, introduces a site of basicity and nucleophilicity. The interplay between these two functional groups could lead to interesting intramolecular reactions or unique reactivity patterns. For example, the nitrogen of the dipropylamino group could act as an internal catalyst or participate in cyclization reactions under specific conditions.

Future studies may investigate the reactivity of "Acetamide, 2-(dipropylamino)-" in reactions such as C-H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. The development of new catalytic systems could enable the selective modification of the alkyl chains or other positions on the molecule, leading to a diverse array of novel derivatives. The study of its reactivity with radicals and in electrochemical reactions could also open up new synthetic possibilities.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of "Acetamide, 2-(dipropylamino)-" make it a candidate for interdisciplinary research, particularly in the fields of materials science and supramolecular chemistry. The ability of the acetamide group to form hydrogen bonds and the potential for the dipropylamino group to engage in various intermolecular interactions suggest that this compound and its derivatives could be valuable building blocks for new materials.

In materials science, derivatives of "Acetamide, 2-(dipropylamino)-" could be explored as monomers for the synthesis of novel polymers. The incorporation of this moiety could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The compound could also be investigated for its potential use in the development of functional materials, such as sensors or responsive gels.

In the realm of supramolecular chemistry, the self-assembly properties of amphiphilic derivatives of "Acetamide, 2-(dipropylamino)-" could be investigated. By introducing long alkyl chains or other moieties that induce amphiphilicity, it may be possible to form well-defined supramolecular structures such as micelles, vesicles, or nanofibers in solution. These assemblies could have potential applications in drug delivery, nanotechnology, and biomedical engineering.

Advanced Spectroscopic and Analytical Characterization Techniques

As research into "Acetamide, 2-(dipropylamino)-" and its derivatives progresses, the need for advanced spectroscopic and analytical techniques for their characterization will become increasingly important. While standard techniques like ¹H and ¹³C NMR and FT-IR provide fundamental structural information, more sophisticated methods will be required to probe subtle structural details and analyze complex mixtures.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. For chiral derivatives, the use of chiral chromatography or NMR with chiral solvating agents will be necessary to determine enantiomeric purity.

In terms of analytical characterization, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) will be a critical tool for assessing the purity of synthesized compounds and for identifying any byproducts or impurities. The development of sensitive and specific analytical methods will be crucial for quality control and for any potential future applications. Furthermore, techniques such as X-ray crystallography could provide definitive information on the three-dimensional structure of "Acetamide, 2-(dipropylamino)-" or its derivatives in the solid state, offering insights into intermolecular interactions and packing arrangements.

TechniqueApplication in "Acetamide, 2-(dipropylamino)-" Research
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of complex NMR spectra.
Chiral ChromatographySeparation and quantification of enantiomers.
HPLC-MS (LC-MS)Purity assessment and impurity profiling.
X-ray CrystallographyDefinitive determination of 3D molecular structure.
Raman SpectroscopyStudy of vibrational properties.

Q & A

Q. How can researchers design synthetic routes for 2-(dipropylamino)acetamide?

Methodological Answer: Researchers should employ retrosynthetic analysis using databases like Reaxys and Reaxys Biocatalysis to identify feasible precursors (e.g., dipropylamine derivatives). Consider template-based strategies to prioritize routes with high plausibility scores (≥0.01) and evaluate precursor availability, reaction scalability, and compatibility with functional groups. Cross-validate predictions with patent literature for industrial-scale processes, such as intermediates described in pharmaceutical syntheses .

Q. What analytical techniques are critical for characterizing 2-(dipropylamino)acetamide?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 486.082) and isotopic patterns. Pair with 1H^1H-/13C^{13}C-NMR to resolve structural ambiguities, such as distinguishing between N-propyl and branched isomers. Infrared spectroscopy (IR) can validate amide C=O stretching (~1650 cm1^{-1}) and amine N-H bonds. Cross-reference spectral data with databases like NIST Chemistry WebBook to minimize interpretation errors .

Q. How should stability studies for 2-(dipropylamino)acetamide be designed?

Methodological Answer: Conduct accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation products via HPLC-MS and compare retention times with synthetic standards. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under ambient conditions. Include controls for oxidative and hydrolytic pathways .

Q. What methodologies assess the biological activity of 2-(dipropylamino)acetamide derivatives?

Methodological Answer: Employ receptor-binding assays (e.g., radioligand displacement) to quantify affinity for target proteins like G-protein-coupled receptors. Pair with functional assays (e.g., cAMP modulation) to determine agonist/antagonist profiles. Validate selectivity using off-target panels and correlate results with computational docking studies to refine structure-activity hypotheses .

Advanced Research Questions

Q. How can spectral data contradictions in 2-(dipropylamino)acetamide analogs be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific conformers and acquire 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS, apply collision-induced dissociation (CID) to fragment ions and compare with in silico fragmentation tools like mzCloud . Replicate experiments across multiple labs to confirm reproducibility .

Q. What computational approaches predict the reactivity of 2-(dipropylamino)acetamide in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for amide bond cleavage or alkylation. Pair with molecular dynamics simulations to assess solvent effects (e.g., polarity on reaction kinetics). Validate predictions with experimental kinetic data (e.g., Eyring plots) to refine computational parameters .

Q. How can reaction conditions be optimized for asymmetric synthesis of 2-(dipropylamino)acetamide derivatives?

Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures (−20°C to 60°C) and solvent polarities (THF vs. toluene). Use design-of-experiments (DoE) software to analyze enantiomeric excess (ee) via HPLC with chiral columns. Prioritize conditions balancing yield (>70%) and ee (>90%) while minimizing byproduct formation .

Q. What strategies elucidate structure-activity relationships (SAR) for 2-(dipropylamino)acetamide analogs?

Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, halogenation) and test in bioassays. Apply multivariate analysis (e.g., PCA or PLS regression) to correlate physicochemical descriptors (logP, polar surface area) with activity. Use X-ray crystallography or Cryo-EM to map ligand-receptor interactions and guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.